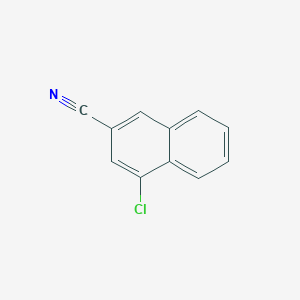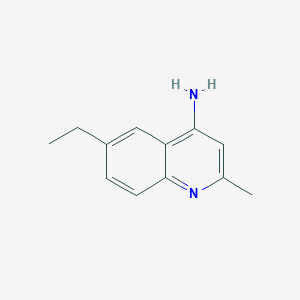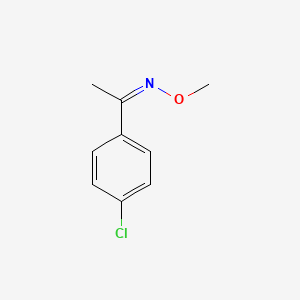![molecular formula C11H14N2O B11907435 3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a methyl group attached to the benzoxazole ring, which is further connected to a propan-1-amine chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of Cs₂CO₃, which allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and substituted oxazoles with various functional groups.
科学研究应用
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
2-Methylbenzo[d]oxazol-6-amine: Another oxazole derivative with similar structural features.
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide: A related compound with a different substitution pattern on the oxazole ring.
Uniqueness
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group and propan-1-amine chain contribute to its unique properties compared to other oxazole derivatives.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
3-(6-methyl-1,3-benzoxazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
InChI 键 |
QMBYXKWNHUIYDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)




![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)


![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)

